4-nitrophenyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate
Overview
Description
4-nitrophenyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is a complex organic compound that features a nitrophenyl group, an isoindoline structure, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrophenyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate typically involves the esterification of 4-nitrophenol with 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale equipment for mixing, heating, and purification.
Chemical Reactions Analysis
Types of Reactions
4-nitrophenyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Hydrolysis: 4-nitrophenol and 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid.
Reduction: 4-aminophenyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-nitrophenyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of compounds with specific biological activities.
Industry: Could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-nitrophenyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-nitrophenyl benzoate: Lacks the isoindoline structure, making it less complex.
3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid: Lacks the nitrophenyl ester group.
4-aminophenyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate: A reduced form with an amino group instead of a nitro group.
Uniqueness
4-nitrophenyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is unique due to the combination of its nitrophenyl group, isoindoline structure, and benzoate ester. This combination imparts specific chemical reactivity and potential biological activity that may not be present in simpler or structurally different compounds.
Properties
IUPAC Name |
(4-nitrophenyl) 3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6/c24-19-17-6-1-2-7-18(17)20(25)22(19)15-5-3-4-13(12-15)21(26)29-16-10-8-14(9-11-16)23(27)28/h3-5,8-12,17-18H,1-2,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AADNCSSTCXBZDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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